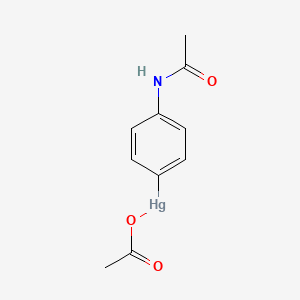

4-Acetamidophenylmercuric acetate

Beschreibung

4-Acetamidophenylmercuric acetate is an organomercury compound characterized by a phenyl ring substituted with an acetamido group (-NHCOCH₃) at the para position and a mercury atom bonded to an acetate group. Organomercury compounds are historically used as preservatives, fungicides, or intermediates in organic synthesis, though their toxicity has led to restricted applications.

Eigenschaften

CAS-Nummer |

7299-21-0 |

|---|---|

Molekularformel |

C10H11HgNO3 |

Molekulargewicht |

393.79 g/mol |

IUPAC-Name |

(4-acetamidophenyl)-acetyloxymercury |

InChI |

InChI=1S/C8H8NO.C2H4O2.Hg/c1-7(10)9-8-5-3-2-4-6-8;1-2(3)4;/h3-6H,1H3,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |

InChI-Schlüssel |

UDYKDYMZMJBIQA-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)[Hg]OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Acetamidophenylmercuric acetate typically involves the reaction of 4-acetamidophenol with mercuric acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization .

Analyse Chemischer Reaktionen

4-Acetamidophenylquecksilberacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene quecksilberhaltige Verbindungen zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in 4-Acetamidophenol und andere Quecksilberspezies umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Acetatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Acetamidophenylquecksilberacetat beinhaltet seine Interaktion mit Thiolgruppen in Proteinen und Enzymen. Durch die Bindung an diese Thiolgruppen kann es spezifische Enzymaktivitäten hemmen oder aktivieren. Zum Beispiel aktiviert es Matrixmetalloproteinasen, indem es mit Cysteinen an den aminoterminalen Domänen reagiert, die Zink binden, in der Nähe des aktiven Zentrums des Enzyms.

Wirkmechanismus

The mechanism of action of 4-Acetamidophenylmercuric acetate involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, it can inhibit or activate specific enzymatic activities. For example, it activates matrix metalloproteinases by reacting with cysteines at the amino terminal domains that bind zinc, near the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

4-Aminophenylmercuric Acetate (CAS 6283-24-5)

Structural Differences :

- Functional Group: The amino group (-NH₂) in 4-aminophenylmercuric acetate contrasts with the acetamido group (-NHCOCH₃) in 4-acetamidophenylmercuric acetate.

Phenylmercuric Acetate (CAS 62-38-4)

Structural Differences :

- Substituent: Lacks the acetamido or amino group, featuring a plain phenyl ring.

- Applications: Historically used as a preservative in vaccines and cosmetics, now largely phased out due to toxicity concerns.

Toxicity Comparison :

Zinc Acetate (CAS 557-34-6)

Functional Contrast :

- Metal Center: Zinc (non-toxic) vs. mercury (highly toxic).

- Electronic Properties : Zinc acetate in aqueous solutions exhibits distinct electronic structures, as shown by resonant inelastic X-ray scattering (RIXS) spectra .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Safety Protocols: The stringent handling requirements for 4-aminophenylmercuric acetate (e.g., immediate decontamination, specialized medical care) highlight the risks shared by organomercury compounds .

- Electronic Behavior : Studies on zinc acetate’s electronic structure underscore the role of metal-ligand interactions in dictating reactivity—a factor critical for understanding mercury-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.